diSulfo-Cy3 alkyne

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C33H38N3NaO7S2 |

|---|---|

分子量 |

675.8 g/mol |

IUPAC 名称 |

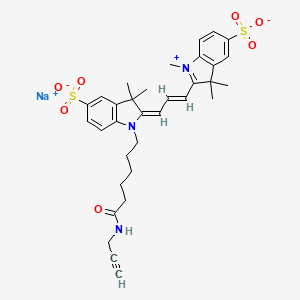

sodium (2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C33H39N3O7S2.Na/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6;/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43);/q;+1/p-1 |

InChI 键 |

UQEWEEUKXKMBNT-UHFFFAOYSA-M |

手性 SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |

规范 SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to diSulfo-Cy3 Alkyne for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent probe widely utilized in biological research and drug development. We will delve into its chemical structure, physicochemical and spectral properties, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Detailed experimental protocols and a visual representation of the labeling workflow are provided to facilitate its integration into your research.

Core Properties and Structure

This compound is a bright, orange-fluorescent dye equipped with a terminal alkyne group.[1] This functional group allows for the covalent labeling of molecules containing an azide group through the highly efficient and bioorthogonal click chemistry reaction.[2][3] The presence of two sulfonate groups renders the molecule highly water-soluble, which is advantageous for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents.[2][4] The dye's fluorescence is intense and pH-insensitive between pH 4 and 10.[1]

Chemical Structure:

(A 2D chemical structure diagram would be placed here in a formal whitepaper. Due to current limitations, a visual representation cannot be directly generated. The structure consists of a cyanine dye core with two sulfonate groups and a linker arm terminating in an alkyne.)

Physicochemical and Spectral Data

The quantitative properties of this compound are summarized below. These parameters are crucial for designing and executing labeling experiments, as well as for the quantitative analysis of labeled biomolecules.

| Property | Value | Reference(s) |

| Molecular Weight | 675.8 g/mol | [5] |

| Excitation Maximum (λₘₐₓ) | 548 - 555 nm | [1][5] |

| Emission Maximum (λₑₘ) | 567 - 572 nm | [1][5] |

| Molar Extinction Coeff. | ~150,000 - 162,000 M⁻¹cm⁻¹ | [1][5] |

| Fluorescence Quantum Yield | ~0.15 | [5] |

| Solubility | Water, DMSO, DMF | [1][5] |

| Purity | ≥95% | [5] |

| Storage Conditions | -20°C, in the dark, desiccated | [5][6] |

Mechanism of Action: Copper-Catalyzed Click Chemistry

This compound is primarily used in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable, covalent triazole linkage between the alkyne-containing dye and an azide-modified biomolecule (e.g., a protein, peptide, or nucleic acid).[1][3] The reaction is highly specific and efficient, proceeding readily in aqueous buffers at room temperature and across a broad pH range (typically 4-11).[7][8] Its bioorthogonality ensures that the azide and alkyne groups do not react with other functional groups found in biological systems, minimizing off-target labeling.[3][7]

Experimental Workflow: Labeling Azide-Modified Biomolecules

The following diagram illustrates a typical workflow for labeling an azide-modified protein with this compound and subsequent purification.

Caption: Workflow for labeling an azide-modified protein with this compound.

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general method for labeling an azide-modified protein with this compound. Optimization may be required depending on the specific protein and desired degree of labeling.

A. Materials and Reagent Preparation:

-

This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light.

-

Azide-Modified Protein Solution (1-5 mg/mL): Dissolve or dilute the protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Copper(II) Sulfate (CuSO₄) Stock Solution (50 mM): Dissolve CuSO₄·5H₂O in deionized water. Store at room temperature.

-

Reducing Agent Stock Solution (500 mM Ascorbic Acid): Dissolve sodium ascorbate or ascorbic acid in deionized water. This solution must be prepared fresh immediately before use , as it is prone to oxidation.[9][10]

B. Labeling Reaction Procedure:

This protocol is for a 100 µL final reaction volume.

-

In a microcentrifuge tube, add the azide-modified protein solution. For example, use 1 nmol of protein.

-

Add the this compound stock solution. A 5- to 10-fold molar excess of dye over protein is a good starting point (e.g., 0.5 - 1.0 µL of a 10 mM stock for 1 nmol of protein).

-

Add the CuSO₄ stock solution to a final concentration of 1 mM (2 µL of 50 mM stock).

-

Initiate the reaction by adding the freshly prepared ascorbic acid stock solution to a final concentration of 5 mM (1 µL of 500 mM stock).[9]

-

Gently vortex the mixture and incubate at room temperature for 1-2 hours, protected from light.

C. Purification of the Labeled Protein:

-

After incubation, the unreacted dye must be removed. Size-exclusion chromatography (e.g., a desalting column such as a PD-10 or spin column) is a common and effective method.

-

Equilibrate the column with your buffer of choice (e.g., PBS).

-

Apply the reaction mixture to the column.

-

Collect the fractions containing the high-molecular-weight labeled protein, which will elute first. The smaller, unreacted dye molecules will be retained longer and elute in later fractions.

D. Verification and Quantification:

-

Spectroscopy: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~548 nm (for Cy3). The degree of labeling can be calculated using the Beer-Lambert law with the respective molar extinction coefficients.

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The labeled protein can be visualized by its orange fluorescence when excited with an appropriate light source before staining with a total protein stain like Coomassie Blue.

Key Applications

The versatility and favorable properties of this compound make it suitable for a wide range of applications in life sciences:

-

Protein and Peptide Labeling: Enables the fluorescent tagging of azide-containing proteins and peptides for visualization and quantification.[2]

-

Nucleic Acid Labeling: Used to label azide-modified DNA or RNA for applications in genomics and molecular biology.[2]

-

Fluorescence Imaging: A powerful tool for visualizing the localization and dynamics of biomolecules within fixed or living cells in techniques such as fluorescence microscopy and flow cytometry.[2]

-

Bioconjugation: Facilitates the creation of complex bioconjugates, such as antibody-drug conjugates or targeted imaging agents, by linking different molecular entities together.[2]

References

- 1. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]

- 2. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]

- 3. interchim.fr [interchim.fr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. Click Chemistry [organic-chemistry.org]

- 9. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the spectral properties, applications, and experimental protocols for diSulfo-Cy3 alkyne, a water-soluble fluorescent probe. Designed for precision and clarity, this document serves as a critical resource for professionals engaged in molecular labeling and detection.

Core Spectroscopic and Physical Properties

This compound is a bright, orange-fluorescent dye valued for its high water solubility and pH insensitivity across a broad range (pH 4 to 10).[1] Its absorbance and emission spectra are identical to the well-characterized Cy3 fluorophore.[2][3] The presence of two sulfo groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various sources to aid in experimental design and comparison.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 548 nm - 555 nm | [1][2][6][7] |

| Emission Maximum (λem) | 563 nm - 572 nm | [1][2][6][7][8] |

| Molar Extinction Coefficient | 150,000 - 162,000 M⁻¹cm⁻¹ | [1][6][7][8] |

| Fluorescence Quantum Yield | 0.1 - 0.15 | [2][6][8] |

| Molecular Weight | ~675.8 g/mol (Sodium Salt) | [2] |

| Solubility | Water, DMSO, DMF | [1][2][7] |

Experimental Protocols: Labeling via Copper-Catalyzed Click Chemistry

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry."[2][4] This highly efficient and bioorthogonal reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule.[1]

General Protocol for Labeling Azide-Modified Proteins

This protocol provides a general methodology for the conjugation of this compound to a protein containing an azide group. Optimization may be required for specific proteins and applications.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent: Sodium Ascorbate

-

Copper ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

-

Degassing equipment (e.g., nitrogen or argon gas)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in water or DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

If using a ligand, prepare a stock solution of THPTA or TBTA.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final volume.

-

Add the this compound stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 3-10 fold molar excess of the dye is common.

-

If using a copper ligand, add it to the reaction mixture.

-

Add the CuSO₄ stock solution to the mixture.

-

Degas the solution by bubbling with an inert gas like nitrogen or argon for several minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

-

Initiation of the Click Reaction:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Protect the reaction from light and incubate at room temperature for 1-4 hours, or overnight if necessary. Gentle mixing during incubation is recommended.

-

-

Purification of the Labeled Protein:

-

Following incubation, purify the diSulfo-Cy3 labeled protein from unreacted dye and catalyst components. This is typically achieved using size-exclusion chromatography, dialysis, or spin columns.

-

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using Graphviz depict the logical flow of the labeling and detection process.

Caption: Workflow for labeling an azide-modified biomolecule with this compound.

Caption: The central role of copper(I) in catalyzing the click reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to diSulfo-Cy3 Alkyne in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a highly versatile, water-soluble fluorescent dye integral to modern molecular biology research.[1][2][3] Its intrinsic properties, including high fluorescence intensity and water solubility, make it an exceptional tool for labeling and visualizing a wide array of biomolecules, such as proteins, peptides, and nucleic acids.[1][2][4][5] This guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use in various molecular biology techniques.

The core utility of this compound lies in its terminal alkyne group, which enables its participation in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry.[2][4][6] This bioorthogonal reaction allows for the specific and efficient covalent labeling of azide-modified biomolecules in aqueous environments, a critical advantage for studying biological systems.[6][7] The resulting triazole linkage is highly stable, ensuring a robust and permanent fluorescent tag.

Core Properties and Quantitative Data

This compound exhibits favorable spectroscopic properties, making it compatible with a wide range of common fluorescence instrumentation, including microscopes, imagers, and flow cytometers.[2][3] The "diSulfo" modification refers to the presence of two sulfonate groups, which significantly enhances its water solubility and reduces non-specific binding, leading to improved signal-to-noise ratios in imaging experiments.[8]

| Property | Value | References |

| Chemical Formula | C33H38N3NaO7S2 | [9] |

| Molecular Weight | 675.8 g/mol | [9] |

| Excitation Maximum (λex) | ~548 - 555 nm | [9][10] |

| Emission Maximum (λem) | ~566 - 572 nm | [5][9][10] |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 cm⁻¹M⁻¹ | [9][10] |

| Fluorescence Quantum Yield (Φ) | ~0.15 | [9][11] |

| Solubility | Water, DMSO, DMF | [9][10] |

| Storage Conditions | -20°C, protected from light | [9][12] |

Key Applications in Molecular Biology

The unique characteristics of this compound make it a powerful tool for a variety of applications:

-

Fluorescence Imaging: Its primary application is in the fluorescent labeling of azide-modified biomolecules for visualization in cells and tissues. This includes techniques like immunofluorescence (IF) and fluorescence in situ hybridization (FISH).

-

Protein and Nucleic Acid Labeling: this compound is extensively used to label proteins, peptides, and nucleic acids that have been metabolically, enzymatically, or chemically modified to contain an azide group.[4][7]

-

Flow Cytometry: Labeled cells can be analyzed and sorted based on their fluorescence intensity using flow cytometry.

-

Click Chemistry-Based Assays: It is a key reagent in various click chemistry-based assays for studying cellular processes such as cell proliferation (in conjunction with EdU), protein synthesis, and post-translational modifications like glycosylation.[13]

Experimental Protocols

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the fundamental steps for labeling azide-modified biomolecules with this compound.

Materials:

-

Azide-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare stock solutions of all reagents. For example, a 10 mM stock of this compound in DMSO or water, a 100 mM stock of CuSO4 in water, and a 300 mM stock of sodium ascorbate in water.[3]

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound. The molar ratio will need to be optimized but a 2-10 fold molar excess of the dye is a good starting point.

-

Add the copper-chelating ligand to the reaction mixture.

-

Add the CuSO4 solution to the mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[3]

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.[3]

-

Purify the labeled biomolecule to remove unreacted dye and catalyst components. This can be achieved by methods such as ethanol precipitation for DNA or size-exclusion chromatography for proteins.

Protocol for Labeling Proteins in Cell Lysates

Materials:

-

Cell lysate containing azide-modified proteins

-

This compound (2.5 mM in water or DMSO)

-

PBS buffer

-

THPTA ligand (100 mM in water)

-

CuSO4 (20 mM in water)

-

Sodium ascorbate (300 mM in water)

Procedure:

-

To 50 µL of protein lysate (1-5 mg/mL), add 90 µL of PBS buffer.

-

Add 20 µL of the 2.5 mM this compound solution.

-

Add 10 µL of the 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of the 20 mM CuSO4 solution and vortex briefly.

-

Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex briefly.[3]

-

Protect the reaction from light and incubate for 30 minutes at room temperature.[3]

-

The labeled proteins are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning.

Protocol for Fluorescent Imaging of Cells

Materials:

-

Cells cultured on coverslips, with biomolecules metabolically labeled with an azide analog.

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click reaction cocktail:

-

This compound (1-10 µM)

-

CuSO4 (1-2 mM)

-

Sodium Ascorbate (10-50 mM)

-

-

PBS

-

Mounting medium with DAPI

Procedure:

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash the cells three times with PBS.

-

Prepare the click reaction cocktail immediately before use.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI in the mounting medium.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 and DAPI.

Visualizations

References

- 1. broadpharm.com [broadpharm.com]

- 2. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. confluore.com.cn [confluore.com.cn]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. interchim.fr [interchim.fr]

An In-depth Technical Guide to Copper-Catalyzed Click Chemistry with diSulfo-Cy3 Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and quantitative data associated with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," for the fluorescent labeling of biomolecules using diSulfo-Cy3 alkyne.

Core Principles of Copper-Catalyzed Click Chemistry (CuAAC)

The CuAAC reaction is a highly efficient and specific method for covalently linking two molecules, one containing an azide functional group and the other a terminal alkyne.[1] This reaction is characterized by its high yield, broad functional group tolerance, and the ability to be performed in aqueous environments, making it exceptionally well-suited for bioconjugation.[2][3]

The fundamental mechanism involves the copper(I)-catalyzed [3+2] cycloaddition of an azide and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole. The reaction is significantly accelerated in the presence of a copper(I) catalyst, with reaction rates increasing by a factor of 107 to 108 compared to the uncatalyzed thermal reaction.[3]

The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. This is followed by the coordination of the azide to the copper center and subsequent cyclization to form a six-membered copper(III)-metallacycle. Reductive elimination then yields the triazole product and regenerates the copper(I) catalyst.

Key Components of the CuAAC Reaction

| Component | Role | Recommended Concentration |

| Copper(II) Sulfate (CuSO₄) | Source of the copper catalyst. | 50 µM - 2 mM |

| Sodium Ascorbate | Reducing agent to convert Cu(II) to the active Cu(I) state. | 5 mM - 100 mM |

| Ligand (e.g., THPTA, BTTAA) | Stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules from oxidative damage. | 5-fold excess relative to CuSO₄ |

| This compound | Fluorescent labeling reagent containing the terminal alkyne. | 1.5 to 10-fold excess relative to the azide-modified biomolecule |

| Azide-Modified Biomolecule | The biological molecule of interest functionalized with an azide group. | Dependent on the specific experiment |

Quantitative Data

Comparison of Accelerating Ligands

The choice of ligand can significantly impact the reaction rate. Water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are commonly used in bioconjugation to improve reaction efficiency and reduce cytotoxicity.[2] Comparative studies have shown that BTTAA can offer faster kinetics than THPTA under certain conditions.[4]

| Ligand | Relative Reaction Efficiency | Key Features |

| TBTA | Lower | Limited aqueous solubility.[2] |

| THPTA | Moderate | Good water solubility, widely used.[2][4] |

| BTTAA | High | Excellent water solubility and often provides the highest reaction rates.[2][4] |

Spectroscopic Properties of diSulfo-Cy3

diSulfo-Cy3 is a water-soluble cyanine dye known for its brightness and photostability. The formation of the triazole ring during the click reaction does not significantly alter the fluorophore's spectral properties.

| Property | This compound | diSulfo-Cy3-Triazole Conjugate |

| Excitation Maximum (λ_ex) | ~548 nm | ~550 nm |

| Emission Maximum (λ_em) | ~563 nm | ~565 nm |

| Extinction Coefficient (ε) | ~162,000 M⁻¹cm⁻¹ | Not significantly changed |

| Quantum Yield (Φ) | ~0.1 | Not significantly changed |

Note: Exact spectroscopic properties can vary slightly depending on the solvent and conjugation partner.

Experimental Protocols

Preparation of Stock Solutions

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

-

Ligand (THPTA or BTTAA): Prepare a 50 mM stock solution in water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use. This solution is prone to oxidation.

-

This compound: Prepare a 10 mM stock solution in water or DMSO.

-

Azide-Modified Biomolecule: Dissolve in a suitable buffer (e.g., phosphate buffer, pH 7.4) at the desired concentration. Avoid buffers containing chelating agents like EDTA or Tris, which can interfere with the copper catalyst.[5]

General Protocol for Bioconjugation

This protocol provides a starting point and should be optimized for each specific application.

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound in a suitable reaction buffer. A 2 to 10-fold molar excess of the alkyne is recommended.

-

In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of CuSO₄ to ligand is typically used.

-

Add the copper/ligand mixture to the reaction tube containing the biomolecule and alkyne.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix and allow the reaction to proceed at room temperature for 30-60 minutes. The reaction should be protected from light.

-

The reaction progress can be monitored using techniques such as fluorescence spectroscopy, HPLC, or SDS-PAGE.

-

Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove excess reagents and the copper catalyst.

Conclusion

The copper-catalyzed click chemistry with this compound offers a robust and versatile method for the fluorescent labeling of a wide range of biomolecules. By understanding the core principles and optimizing the experimental conditions, researchers can achieve high-efficiency conjugation for applications in proteomics, genomics, drug discovery, and molecular imaging. The use of water-soluble ligands is crucial for maximizing reaction rates while minimizing potential cytotoxicity, enabling the application of this powerful chemistry in increasingly complex biological systems.

References

- 1. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]

- 3. [PDF] A comparative study between Cu(INA)2-MOF and [Cu(INA)2(H2O)4] complex for a click reaction and the Biginelli reaction under solvent-free conditions | Semantic Scholar [semanticscholar.org]

- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Water Solubility of diSulfo-Cy3 Alkyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the water solubility of diSulfo-Cy3 alkyne, a fluorescent dye integral to advancements in bioconjugation and molecular imaging. Characterized by its bright orange-fluorescence, this compound is a key reagent in "Click Chemistry," a powerful tool for labeling and detecting biomolecules. Its utility in aqueous environments, critical for most biological applications, is conferred by the presence of two sulfonate groups. This guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for its use, and visualizations of relevant workflows.

Core Concepts: The Role of Sulfonation in Aqueous Solubility

The defining feature of this compound is its excellent water solubility, a direct result of the two sulfonate (-SO₃⁻) groups integrated into its chemical structure. These highly polar, negatively charged moieties readily interact with water molecules, rendering the entire dye molecule hydrophilic. This contrasts sharply with its non-sulfonated counterparts, which are often poorly soluble in aqueous buffers and necessitate the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] The enhanced water solubility of this compound is a significant advantage in biological research, as it minimizes the risk of protein denaturation or cytotoxicity that can be induced by organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and a closely related sulfonated Cy3 compound.

| Compound | Solvent | Solubility | Molar Concentration | Source |

| Sulfo-Cyanine3-alkyne (this compound) | DMSO | 20 mg/mL | 29.9 mM | [2] |

| Sulfo-Cyanine 3 maleimide | Water | 30 g/L | 0.39 M | [2] |

Note: The high water solubility of Sulfo-Cyanine 3 maleimide strongly suggests a similarly high aqueous solubility for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from determining its aqueous solubility to its application in labeling biomolecules via Click Chemistry.

Protocol 1: Determination of Aqueous Solubility (Semi-Quantitative)

This protocol outlines a straightforward method to estimate the aqueous solubility of this compound by visual inspection.

Materials:

-

This compound powder

-

High-purity water (e.g., Milli-Q) or desired aqueous buffer (e.g., PBS)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of a Saturated Solution:

-

Add a small, known amount of this compound powder (e.g., 1-2 mg) to a 1.5 mL microcentrifuge tube.

-

Add a small volume of water or buffer (e.g., 100 µL) to the tube.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If all the powder dissolves, add another small, known amount of the dye and repeat the vortexing step.

-

Continue this process until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

-

Equilibration:

-

Incubate the saturated solution at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours) with gentle agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the undissolved solid.

-

-

Determination of Concentration:

-

Carefully collect the supernatant, which represents the saturated solution.

-

Measure the absorbance of the supernatant at the dye's maximum absorbance wavelength (~550 nm) using a spectrophotometer.

-

Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (approximately 150,000 cm⁻¹M⁻¹ for Cy3 dyes), b is the path length of the cuvette, and c is the concentration.

-

The calculated concentration represents the approximate aqueous solubility.

-

Protocol 2: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution for use in labeling experiments.

Materials:

-

This compound powder

-

Anhydrous DMSO or high-purity water

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of solvent (DMSO or water) to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the vial thoroughly until the dye is completely dissolved. Sonication can be used to aid dissolution if necessary.[2]

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general procedure for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (e.g., 10 mM in water or DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the this compound. A molar excess of the dye (e.g., 2-5 fold) over the protein is typically used.

-

-

Catalyst Preparation:

-

In a separate tube, prepare the copper catalyst by mixing the CuSO₄ and THPTA solutions. The ligand is used to stabilize the Cu(I) ion.

-

-

Initiation of the Click Reaction:

-

Add the copper catalyst to the protein/dye mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate reduces Cu(II) to the catalytically active Cu(I) state.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules from the labeled protein using a suitable purification method, such as size-exclusion chromatography.

-

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental processes and logical relationships involved in the use of this compound.

Caption: Experimental workflow for labeling an azide-modified protein with this compound.

Caption: Workflow for the semi-quantitative determination of aqueous solubility.

References

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a fluorescent dye integral to modern biological imaging. Tailored for both beginners and experienced researchers, this document outlines the core principles, technical specifications, and detailed protocols for the successful application of this compound in fluorescence imaging studies.

Introduction to this compound

This compound is a water-soluble fluorescent probe belonging to the cyanine dye family.[1] Its key features include a terminal alkyne group, which allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] The presence of two sulfonate groups renders the molecule highly water-soluble, enabling straightforward labeling in aqueous buffers without the need for organic co-solvents.[4][5] This dye is characterized by its bright orange-red fluorescence, high photostability, and pH insensitivity in the physiological range, making it an excellent choice for a variety of fluorescence-based applications.[6][7]

Core Properties and Technical Data

The performance of a fluorophore is defined by its photophysical properties. The key quantitative data for this compound are summarized below for easy reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~548 - 555 nm | [5] |

| Emission Maximum (λem) | ~566 - 572 nm | [5] |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 cm⁻¹M⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.15 | [5] |

| Molecular Weight | ~675.8 g/mol | [5] |

| Solubility | Water, DMSO, DMF | [5] |

Principle of Labeling: Copper-Catalyzed Click Chemistry

This compound is primarily used for the targeted labeling of biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage between the alkyne group on the dye and an azide group introduced into a target biomolecule.[2][8]

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocols

This section provides detailed methodologies for the labeling of an azide-modified protein with this compound and subsequent fluorescence imaging.

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for successful labeling.

| Reagent | Stock Concentration | Solvent | Storage |

| This compound | 1 mM | Anhydrous DMSO or Water | -20°C, protected from light |

| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water | Room Temperature |

| THPTA (Ligand) | 100 mM | Deionized Water | -20°C |

| Sodium Ascorbate (Reductant) | 300 mM | Deionized Water | -20°C (prepare fresh) |

Note: Sodium ascorbate solution is prone to oxidation and should be prepared fresh for each experiment.

Protocol for Protein Labeling via Click Chemistry

This protocol is a starting point and may require optimization depending on the specific protein and experimental conditions.

-

Prepare the Protein Solution: Dissolve your azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

-

Reaction Assembly: In a microcentrifuge tube, combine the following reagents in the order listed:

-

50 µL of the azide-modified protein solution.

-

100 µL of PBS buffer.

-

4 µL of 1 mM this compound stock solution (final concentration ~20 µM).

-

A premixed solution of 1.25 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA.

-

-

Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture.

-

Incubation: Gently mix the solution and incubate at room temperature for 30-60 minutes, protected from light.

-

Purification of the Labeled Protein: It is crucial to remove unreacted dye and other reaction components. This can be achieved by:

-

Size Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with your buffer of choice. This is the preferred method for gentle purification.

-

Precipitation: For robust proteins, precipitation with methanol/chloroform can be used.[9] Add 600 µL of methanol, 150 µL of chloroform, and 400 µL of deionized water to the 200 µL reaction mixture. Vortex and centrifuge to pellet the protein. Wash the pellet with methanol.

-

Experimental workflow for protein labeling with this compound.

Fluorescence Microscopy Protocol

-

Sample Preparation: Prepare your cells or tissue samples according to your standard protocol. If applicable, introduce the diSulfo-Cy3 labeled protein to the sample and incubate for the desired time.

-

Fixation and Permeabilization (for intracellular targets):

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the target's location).

-

Wash three times with PBS.

-

-

Counterstaining (Optional): Stain nuclei with a suitable counterstain, such as DAPI.

-

Mounting: Mount the sample on a microscope slide using an anti-fade mounting medium.

-

Imaging:

-

Use a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., TRITC filter set).[1][6]

-

Excite the sample using a laser line around 532 nm or 555 nm.[1]

-

Collect the emission signal around 570 nm.

-

Acquire images using appropriate exposure times to obtain a good signal-to-noise ratio while minimizing photobleaching.

-

Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool in various research areas:

-

Protein and Peptide Labeling: Tracking the localization and dynamics of specific proteins and peptides within live or fixed cells.[4]

-

Nucleic Acid Labeling: Visualizing DNA and RNA in techniques like Fluorescence In Situ Hybridization (FISH).[4][10]

-

Glycan and Metabolite Labeling: Metabolic labeling of nascent biomolecules with azide-containing precursors allows for their subsequent visualization with this compound.

-

High-Throughput Screening: The robust nature of click chemistry makes it suitable for automated labeling and imaging in drug discovery workflows.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive sodium ascorbate | Prepare fresh sodium ascorbate solution for each experiment. |

| Low concentration of biomolecule | Increase the concentration of the azide-modified biomolecule. | |

| Inefficient click reaction | Optimize reaction time and reagent concentrations. Ensure the copper is in the correct oxidation state (Cu(I)). | |

| High Background Fluorescence | Incomplete removal of unreacted dye | Improve the purification step. Use size exclusion chromatography for better separation. |

| Non-specific binding of the dye | Include blocking steps in your imaging protocol (e.g., with BSA or serum). | |

| Photobleaching | High excitation intensity or long exposure | Reduce laser power and/or exposure time. Use an anti-fade mounting medium. |

Conclusion

This compound is a powerful and reliable fluorescent probe for the targeted labeling of biomolecules in a wide range of applications. Its water solubility, bright fluorescence, and compatibility with the highly specific and efficient click chemistry make it an accessible tool for researchers at all levels. By following the detailed protocols and understanding the core principles outlined in this guide, scientists can effectively integrate this compound into their fluorescence imaging workflows to gain deeper insights into complex biological systems.

References

- 1. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. interchim.fr [interchim.fr]

- 5. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]

- 6. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 7. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bioorthogonal Labeling with diSulfo-Cy3 Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent probe, and its application in bioorthogonal labeling. We will delve into its chemical properties, detailed experimental protocols for its use in click chemistry, and its applications in studying complex biological systems.

Introduction to this compound

This compound is a bright, water-soluble fluorescent dye belonging to the cyanine family. Its key features include an alkyne functional group for bioorthogonal reactions and two sulfonate groups that confer high aqueous solubility.[1][2][3][4][5] This high solubility makes it particularly well-suited for labeling biomolecules in their native aqueous environments with minimal use of organic co-solvents, which can be detrimental to biological samples.[1][3] The Cy3 fluorophore exhibits strong absorption and emission in the orange-red region of the spectrum, making it compatible with a wide range of common fluorescence imaging instruments.[3][4]

The primary application of this compound lies in "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and biocompatible.[2][6] Specifically, the terminal alkyne group on this compound reacts with an azide-modified biomolecule to form a stable triazole linkage.[6][7] This labeling strategy allows for the precise attachment of a fluorescent tag to a target molecule of interest within a complex biological milieu.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented in the table below. These properties are crucial for designing and executing labeling experiments, as well as for subsequent fluorescence detection and imaging.

| Property | Value | References |

| Molecular Formula | C₃₃H₃₈N₃NaO₇S₂ | [1] |

| Molecular Weight | 675.8 g/mol | [1] |

| Solubility | Water, DMSO, DMF | [1][8] |

| Excitation Maximum (λex) | ~548 - 555 nm | [1][8] |

| Emission Maximum (λem) | ~567 - 572 nm | [1][8] |

| Extinction Coefficient | ~150,000 - 162,000 cm⁻¹M⁻¹ | [1][8] |

| Fluorescence Quantum Yield | ~0.15 | [1] |

| Storage Conditions | -20°C, protected from light | [1][4] |

Bioorthogonal Labeling Strategies: CuAAC and SPAAC

The alkyne group of this compound can be conjugated to azide-modified biomolecules via two main types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used bioorthogonal reaction.[6] It utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, leading to the formation of a 1,4-disubstituted triazole.[6] While highly effective, the use of a copper catalyst can be a concern for in vivo applications due to its potential cytotoxicity.[9] However, for in vitro applications such as labeling of cell lysates or fixed cells, CuAAC is a robust and reliable method.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC, also known as copper-free click chemistry, circumvents the need for a cytotoxic copper catalyst.[9] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which is highly reactive towards azides.[6][9] The relief of ring strain drives the reaction forward, allowing for efficient labeling in living cells and even whole organisms with minimal perturbation.[9] In the context of using this compound, the biomolecule of interest would be modified with a strained cyclooctyne to react with an azide-functionalized diSulfo-Cy3. Alternatively, and more commonly, the biomolecule is azide-modified and reacts with a cyclooctyne-bearing dye. However, for the purpose of this guide, we will consider the reaction of this compound with an azide-modified biomolecule.

Experimental Protocols

The following sections provide detailed methodologies for labeling azide-modified biomolecules with this compound using both CuAAC and SPAAC reactions.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from optimized methods for labeling biomolecules in solution and in fixed cells.[10]

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water) (optional, but recommended to stabilize the Cu(I) catalyst and reduce cytotoxicity)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or DMF for preparing this compound stock solution

Procedure for Labeling in Solution:

-

Prepare Reagents:

-

Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with this compound in PBS. The final concentration of the biomolecule can range from 1-10 µM, and a 2-10 fold molar excess of this compound is typically used.

-

If using THPTA, pre-mix the CuSO₄ solution with the THPTA solution at a 1:5 molar ratio.

-

Add the CuSO₄ (or CuSO₄/THPTA complex) to the reaction mixture to a final concentration of 50-100 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., spin desalting column) or dialysis.

-

-

Analysis:

-

Confirm labeling by methods such as SDS-PAGE with fluorescence imaging or by measuring the absorbance of the sample at 280 nm (for protein) and ~550 nm (for Cy3).

-

Generalized Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general framework for labeling azide-modified biomolecules with a cyclooctyne-containing dye. For using this compound in a SPAAC reaction, one would need to first conjugate it to a strained cyclooctyne. However, a more common approach is to use an azide-modified biomolecule and a DBCO-functionalized Cy3 dye. The following protocol is adapted for labeling an azide-modified biomolecule with a DBCO-functionalized fluorescent probe.[7][11]

Materials:

-

Azide-modified biomolecule

-

DBCO-functionalized Cy3 (as a proxy for a SPAAC-compatible diSulfo-Cy3)

-

PBS, pH 7.4

-

DMSO for preparing the DBCO-dye stock solution

Procedure for Labeling Live Cells:

-

Prepare Reagents:

-

Dissolve the DBCO-functionalized Cy3 dye in DMSO to prepare a stock solution (e.g., 1-10 mM).

-

-

Cell Preparation:

-

Culture cells that have been metabolically labeled with an azide-containing precursor (e.g., an azido sugar).

-

Wash the cells twice with PBS.

-

-

Labeling Reaction:

-

Resuspend the cells in PBS containing the DBCO-functionalized Cy3 dye at a final concentration of 10-50 µM.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Analysis:

-

Wash the cells three times with PBS to remove the unbound probe.

-

Analyze the labeled cells by flow cytometry or fluorescence microscopy.

-

Applications and Data Presentation

This compound is a versatile tool for a wide range of applications in research and drug development. Its high water solubility and bright fluorescence make it an excellent choice for:

-

Visualizing post-translationally modified proteins: Metabolic labeling with azido-sugars, followed by click chemistry with this compound, allows for the visualization and analysis of glycoproteins.[12]

-

Tracking newly synthesized biomolecules: Incorporation of azide-modified building blocks (e.g., amino acids, nucleosides) into proteins or nucleic acids can be detected by subsequent labeling with this compound.

-

Fluorescence microscopy and flow cytometry: Labeled cells and biomolecules can be readily visualized and quantified using standard fluorescence-based techniques.[3]

-

Drug development: The specific labeling of target molecules can aid in the development and validation of targeted drug delivery systems.

Quantitative Data Summary:

| Parameter | CuAAC with this compound | SPAAC with DBCO-Cy3 | References |

| Reaction Rate | Very fast (minutes to 1 hour) | Fast (30 minutes to 2 hours) | [7][10][11] |

| Catalyst Requirement | Copper(I) | None | [6][9] |

| Cytotoxicity | Potential cytotoxicity due to copper | Low to no cytotoxicity | [9] |

| Typical Dye Concentration | 1-10 µM (in vitro) | 10-50 µM (live cells) | [7][10] |

| Biocompatibility | Suitable for in vitro and fixed cell applications | Suitable for live cell and in vivo applications | [9] |

Visualizations of Workflows and Pathways

General Workflow for Bioorthogonal Labeling

The following diagram illustrates the general workflow for labeling a target protein with this compound via click chemistry.

Bioorthogonal Labeling Workflow

Signaling Pathway: Metabolic Labeling of Sialoglycoconjugates

This diagram illustrates the metabolic incorporation of an azido-sugar into the sialic acid biosynthesis pathway, which can then be visualized using this compound.[12]

Metabolic Labeling Pathway

Conclusion

This compound is a powerful and versatile tool for the bioorthogonal labeling of biomolecules. Its excellent water solubility, bright fluorescence, and reactivity in click chemistry make it an ideal choice for a wide range of applications in cell biology, chemical biology, and drug development. By understanding the principles of CuAAC and SPAAC and following the detailed protocols provided in this guide, researchers can effectively utilize this probe to gain valuable insights into complex biological processes.

References

- 1. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. interchim.fr [interchim.fr]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: diSulfo-Cy3 Alkyne for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in bioorthogonal chemistry. It covers the key physicochemical properties, a detailed experimental protocol for its application in copper-catalyzed click chemistry, and a visual representation of the reaction workflow.

Core Properties of this compound

This compound is a water-soluble fluorescent dye containing a terminal alkyne group. This functional group allows for its covalent attachment to molecules containing an azide group through a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The disulfonated nature of the Cy3 fluorophore enhances its water solubility, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.

The key quantitative data for this compound are summarized in the table below. It is important to note that the molecular weight can vary depending on the salt form of the compound.

| Property | Value | Source(s) |

| CAS Number (Sodium Salt) | 2055138-88-8 | [1] |

| CAS Number (Inner Salt) | 2055138-87-7 | [2] |

| Molecular Weight (Sodium Salt) | 675.8 g/mol | [1] |

| Molecular Weight (Potassium Salt) | 691.90 g/mol | [2] |

| Molecular Formula (Sodium Salt) | C33H38N3NaO7S2 | [1] |

| Excitation Maximum (λex) | ~548 nm | [1] |

| Emission Maximum (λem) | ~567 nm | [1] |

| Extinction Coefficient | 162,000 cm⁻¹M⁻¹ | [1] |

| Solubility | Water, DMSO, DMF | [1] |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section details a general protocol for the labeling of an azide-modified protein with this compound. This protocol can be adapted for other biomolecules such as nucleic acids or small molecules.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) Sulfate (CuSO4) stock solution: 20 mM in water.

-

Reducing Agent (Sodium Ascorbate) stock solution: 100 mM in water. Note: This solution should be prepared fresh to ensure its efficacy.

-

Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA) stock solution: 50 mM in water.

-

Reaction buffer (e.g., PBS)

Procedure:

-

Preparation of Reactants:

-

In a microcentrifuge tube, dilute the azide-modified protein to the desired concentration in the reaction buffer.

-

Prepare a stock solution of this compound in water or DMSO.

-

-

Reaction Assembly:

-

To the azide-modified protein solution, add the this compound stock solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.

-

Add the copper(I)-stabilizing ligand to the reaction mixture. A final concentration of 1-2 mM is typically sufficient.

-

Add the CuSO4 stock solution to the reaction mixture. A final concentration of 0.1-1 mM is generally used.

-

Vortex the mixture gently.

-

-

Initiation of the Click Reaction:

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution. A final concentration of 2-5 mM is recommended.

-

Vortex the reaction mixture gently to ensure all components are well mixed.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins. Protect the reaction from light to prevent photobleaching of the fluorophore.

-

-

Purification of the Labeled Protein:

-

Following incubation, the labeled protein can be purified from excess reagents using methods such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the copper-catalyzed click chemistry reaction to label an azide-modified biomolecule with this compound.

Caption: Workflow of CuAAC labeling.

References

diSulfo-Cy3 Alkyne Powder: A Technical Guide to Storage, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage, handling, and application conditions for diSulfo-Cy3 alkyne powder. Adherence to these guidelines is critical for maintaining the stability, performance, and safety of this fluorescent probe in sensitive research and development applications.

Product Specifications and Physicochemical Properties

This compound is a water-soluble, orange-fluorescent dye equipped with a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The disulfonated nature of the Cy3 fluorophore enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments.[1][2]

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₃₈N₃NaO₇S₂ | [3] |

| Molecular Weight | 675.8 g/mol | [3] |

| Excitation Maximum (λex) | ~548 - 555 nm | [2][3] |

| Emission Maximum (λem) | ~566 - 572 nm | [2][3] |

| Extinction Coefficient | ~150,000 - 162,000 cm⁻¹M⁻¹ | [2][3] |

| Quantum Yield (Φ) | ~0.15 | [3] |

| Solubility | Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [2][3][4] |

| Appearance | Pink to dark red solid | [4][5] |

Storage and Handling of this compound Powder

Proper storage and handling are paramount to prevent the degradation of this compound and ensure its optimal performance.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | -20°C | Minimizes thermal degradation and preserves the integrity of the fluorophore and alkyne group. | [3][4][6][7] |

| Light | Store in the dark. Avoid prolonged exposure to light. | Cyanine dyes are susceptible to photobleaching, which can reduce fluorescence intensity. | [6][7][8] |

| Moisture | Store in a desiccated environment. | The powder is hygroscopic; moisture can lead to hydrolysis and degradation. | [6][7] |

| Shipping | Typically shipped at ambient temperature for short durations. | The solid form is stable for short periods at room temperature.[6][7] Upon receipt, immediately store at the recommended -20°C. | [3][4] |

| Shelf Life | 12-24 months when stored correctly. | Proper storage ensures long-term stability and performance. | [4][6][7] |

General Handling Precautions:

-

Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the powder.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the powder.[9]

-

Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation of any fine particles.

Solution Preparation and Storage

This compound's water solubility simplifies solution preparation for biological applications. However, for stock solutions, organic solvents are often preferred.

-

Stock Solutions: Prepare concentrated stock solutions (e.g., 1-10 mM) in anhydrous DMSO or DMF.[10] These can be stored at -20°C for up to one month or at -80°C for up to six months.[8] Protect stock solutions from light and moisture.

-

Aqueous Solutions: For immediate use in labeling reactions, the dye can be dissolved directly in aqueous buffers. Due to the potential for hydrolysis and microbial growth, aqueous solutions should be prepared fresh and not stored for extended periods.

Experimental Protocols: Copper-Catalyzed Click Chemistry (CuAAC)

The primary application of this compound is its conjugation to azide-containing molecules. Below is a general protocol for labeling azide-modified oligonucleotides.

Protocol: Labeling of Azide-Modified Oligonucleotides

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

DMSO (anhydrous)

-

Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

-

Ascorbic acid stock solution (5 mM in water, freshly prepared)

-

Triethylammonium acetate buffer (2 M, pH 7.0)

-

Nuclease-free water

Procedure:

-

Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

-

Reaction Mixture Assembly: In the following order, add the components to the oligonucleotide solution:

-

2 M Triethylammonium acetate buffer (to a final concentration of 0.2 M)

-

DMSO (to a final concentration of 50% v/v)

-

This compound stock solution (10 mM in DMSO, to a final concentration 1.5 times that of the oligonucleotide)

-

-

Vortex the solution thoroughly.

-

Add Reducing Agent: Add the freshly prepared 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM.

-

Degas (Optional but Recommended): To prevent oxidation of the copper(I) catalyst, degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.[11][12]

-

Add Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Incubation: Incubate the reaction at room temperature overnight, protected from light.[11][13]

-

Purification: The labeled oligonucleotide can be purified from unreacted dye and catalyst using methods such as ethanol precipitation followed by HPLC or polyacrylamide gel electrophoresis (PAGE).[11][12][13]

Visualizations

Factors Affecting Cyanine Dye Stability

Cyanine dyes like Cy3 are susceptible to environmental factors that can impact their fluorescence and stability. Understanding these relationships is key to designing robust experiments.

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Click Chemistry Labeling

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction follows a structured workflow to ensure efficient and specific labeling of target molecules.

References

- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]

- 3. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]

- 4. Sulfo-Cy3-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 5. interchim.fr [interchim.fr]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fluorescent Pigment Handling and Precautions - Blog [geecolor.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols for Labeling Azide-Modified Proteins with diSulfo-Cy3 Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and covalent labeling of proteins is a cornerstone of modern biological research and drug development. One of the most robust and versatile methods for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This application note provides detailed protocols for the labeling of azide-modified proteins with diSulfo-Cy3 alkyne, a water-soluble, bright, and photostable fluorescent probe.[1][2] This method allows for the sensitive detection and visualization of proteins in a variety of applications, including fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning.

Proteins can be modified with azides through several methods, most commonly through the metabolic incorporation of azide-bearing amino acid analogs, such as L-azidohomoalanine (AHA), which serves as a surrogate for methionine. Once incorporated, the azide group serves as a chemical handle for covalent modification with an alkyne-containing probe, such as this compound.[3] The reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological processes.[3][4]

This document provides two primary protocols for catalyzing the azide-alkyne cycloaddition: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) for live-cell applications.[3]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Caption: General experimental workflow for protein labeling.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling purified azide-modified proteins in vitro.

Materials and Reagents:

-

Azide-modified protein in a buffer free of primary amines (e.g., Tris) and sodium azide. Phosphate-buffered saline (PBS) is recommended.

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Protein Labeling Buffer (1.5x): Contains copper(II) sulfate, a water-soluble ligand like THPTA, and aminoguanidine.[5]

-

Ascorbic acid (Vitamin C)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[6][7]

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8] Store at -20°C, protected from light.

-

Ascorbic Acid Stock Solution: Prepare a fresh 50 mM stock solution of ascorbic acid in water. This solution oxidizes readily and should be made fresh for each experiment.[5][8]

-

-

Labeling Reaction:

-

Determine the amount of azide-modified protein to be labeled. The protein concentration should ideally be 2-10 mg/mL for optimal labeling efficiency.[6][9]

-

In a microcentrifuge tube, combine the azide-modified protein solution with the 1.5x Protein Labeling Buffer. The protein solution should not exceed 1/3 of the total reaction volume.[5][8]

-

Add the this compound stock solution to the reaction mixture. A 3-10 fold molar excess of the dye over the protein is recommended as a starting point.[8]

-

Gently mix the solution.

-

Initiate the reaction by adding the freshly prepared ascorbic acid stock solution.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 8-16 hours.[8]

-

-

Purification of Labeled Protein:

-

Purify the diSulfo-Cy3 labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., Sephadex G-25).[6][7]

-

Equilibrate the column with PBS or a suitable storage buffer.

-

Load the reaction mixture onto the column.

-

Elute the labeled protein with the equilibration buffer. The labeled protein will elute first as a colored band, followed by the smaller, unreacted dye molecules.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3). A detailed protocol for calculating the DOL is provided in the data presentation section.

-

Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm covalent labeling.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is designed for labeling azide-modified proteins in living cells and utilizes a strained alkyne (e.g., DBCO) derivative of diSulfo-Cy3.

Materials and Reagents:

-

Cells with metabolically incorporated azide-containing amino acids.

-

diSulfo-Cy3-DBCO (or other strained alkyne).

-

Live-cell imaging medium.

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Cell Preparation:

-

Culture cells and incorporate an azide-containing amino acid (e.g., AHA) into the cellular proteins according to established protocols.

-

After metabolic labeling, wash the cells twice with warm PBS to remove any unincorporated azide-amino acids.[3]

-

-

Labeling Reaction:

-

Washing and Imaging:

-

Wash the cells three times with warm live-cell imaging medium to remove any unbound dye.[3]

-

The cells are now ready for live-cell imaging using fluorescence microscopy.

-

Data Presentation

Table 1: Quantitative Parameters for diSulfo-Cy3 Labeling

| Parameter | Typical Value/Range | Method of Determination | Notes |

| Excitation Maximum (λex) | ~550 nm | Spectrofluorometer | |

| Emission Maximum (λem) | ~570 nm | Spectrofluorometer | |

| Molar Extinction Coefficient (ε) of diSulfo-Cy3 at ~550 nm | ~150,000 M⁻¹cm⁻¹ | Spectrophotometer | Use the value provided by the manufacturer. |

| Correction Factor (CF) at 280 nm | ~0.08 | Spectrophotometer | This value corrects for the absorbance of the dye at 280 nm. |

| Degree of Labeling (DOL) | 1 - 5 | Spectrophotometry | The optimal DOL depends on the specific application. |

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein

-

A₂₈₀: Absorbance of the labeled protein at 280 nm.

-

A₅₅₀: Absorbance of the labeled protein at ~550 nm.

-

CF: Correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3).

-

ε_protein: Molar extinction coefficient of the protein at 280 nm.

-

-

Dye Concentration (M) = A₅₅₀ / ε_dye

-

ε_dye: Molar extinction coefficient of diSulfo-Cy3 at ~550 nm.

-

-

DOL = Dye Concentration (M) / Protein Concentration (M)

Table 2: Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency (Low DOL) | - Protein concentration is too low.- Inefficient removal of interfering substances (e.g., Tris, sodium azide).- Insufficient molar excess of the dye.- Inactive catalyst (CuAAC). | - Concentrate the protein to >2 mg/mL.[10]- Perform buffer exchange into an appropriate reaction buffer.- Increase the molar ratio of this compound to protein.- Use freshly prepared ascorbic acid solution. |

| Protein Precipitation During Labeling | - Over-labeling of the protein.- High concentration of organic solvent (DMSO). | - Reduce the molar excess of the dye in the reaction.- Ensure the volume of DMSO is less than 10% of the total reaction volume. |

| High Background Signal in Imaging | - Incomplete removal of unreacted dye. | - Optimize the purification step (e.g., increase the number of washes for cells, use a longer size-exclusion column). |

| Loss of Protein Function | - Labeling has occurred at a critical functional site. | - If possible, use site-specific incorporation of the azide handle away from known active sites. |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. lumiprobe.com [lumiprobe.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 10. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols for diSulfo-Cy3 Alkyne Click Chemistry in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the field of bioconjugation, offering a highly efficient and specific method for labeling biomolecules in complex environments, including living cells. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two prominent examples of click chemistry reactions. This document provides detailed application notes and protocols for the use of diSulfo-Cy3 alkyne, a water-soluble and bright fluorescent probe, in both CuAAC and SPAAC-mediated labeling of cellular targets.

diSulfo-Cy3 is a cyanine dye with excellent photophysical properties, making it an ideal choice for fluorescence microscopy applications. Its water solubility ensures compatibility with biological systems and reduces non-specific binding. These protocols are designed to guide researchers in the successful application of this compound for labeling both intracellular and cell-surface targets.

Data Presentation

The following table summarizes the key photophysical properties of diSulfo-Cy3 and provides a general comparison of the two click chemistry approaches discussed in this guide.

| Parameter | This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Excitation Maximum (λex) | 548 nm[1] | N/A | N/A |